(4-Amino-3-bromophenyl)pentafluorosulfur

描述

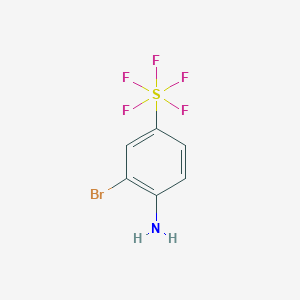

(4-Amino-3-bromophenyl)pentafluorosulfur is a useful research compound. Its molecular formula is C6H5BrF5NS and its molecular weight is 298.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound is known to be used in various synthetic transformations utilized in fields of bioconjugation and drug development .

Mode of Action

The mode of action of 2-bromo-4-(pentafluorosulfanyl)aniline involves its interaction with its targets through common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The influence of the novel substituent on the success of these common transformations has been studied .

Biochemical Pathways

It is known that the compound is involved in various synthetic transformations, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The compound is known to demonstrate high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .

Result of Action

The compound is known to have unique physicochemical parameters, resulting in its application within several fields, particularly medicinal chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-4-(pentafluorosulfanyl)aniline. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.

生物活性

(4-Amino-3-bromophenyl)pentafluorosulfur is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom and a pentafluorosulfur moiety, which significantly influence its chemical reactivity and biological interactions. The presence of the amino group enhances its potential for receptor binding and modulation of biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Cancer Treatment : Its ability to inhibit enzymes related to tumor growth suggests potential as an anticancer agent.

- Neurological Disorders : The compound's interaction with neurotransmitter receptors positions it as a candidate for treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, warranting exploration for antimicrobial applications.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various contexts:

- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction through the activation of specific signaling pathways.

- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, highlighting its potential in treating neurodegenerative diseases.

- Antimicrobial Efficacy : Laboratory tests demonstrated that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

科学研究应用

Photodynamic Therapy and Photosensitization

Overview

Photodynamic therapy (PDT) is an innovative treatment modality for cancer that utilizes photosensitizers to produce reactive oxygen species upon light activation. (4-Amino-3-bromophenyl)pentafluorosulfur has been identified as a promising candidate for this application.

Key Findings

- The compound exhibits excellent fluorescence properties and a high singlet oxygen quantum yield, which are critical for effective PDT.

- Its photodegradation quantum yield suggests stability under light exposure, making it suitable for therapeutic use.

- Studies indicate that it can serve as a Type II photosensitizer, effectively targeting cancer cells while minimizing damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020) .

Protein Research and Biomedical Applications

Overview

The incorporation of unnatural amino acids into proteins can enhance their functionality. This compound has been explored in this context due to its unique interactions within protein structures.

Key Findings

- As part of para-pentafluorosulfanyl phenylalanine, this compound demonstrates strong interactions due to its balance of polarity and hydrophobicity.

- It is particularly useful in increasing binding affinities and facilitating selective detection in structural biology studies.

- Applications include enhancing the stability of protein constructs and improving the efficacy of drug delivery systems (Qianzhu et al., 2020) .

Environmental Chemistry and Organic Synthesis

Overview

The environmental impact of chemical compounds is a growing concern. Research on this compound focuses on its potential as an emerging pollutant.

Key Findings

- Compounds with pentafluorosulfanyl groups are being studied for their biodegradability and potential toxic metabolites upon microbial degradation.

- Certain microorganisms have shown the ability to degrade aromatic compounds containing this substituent, indicating possible pathways for bioremediation efforts.

- Understanding the environmental fate of these chemicals is crucial for assessing their long-term ecological risks (Saccomanno et al., 2018) .

Summary Table: Applications of this compound

| Application Area | Key Properties | Potential Benefits |

|---|---|---|

| Photodynamic Therapy | High singlet oxygen quantum yield | Effective cancer treatment |

| Protein Research | Strong interactions in proteins | Enhanced binding affinities |

| Environmental Chemistry | Biodegradability by microorganisms | Insights into ecological impact |

Case Study 1: Photodynamic Therapy Efficacy

A study conducted by Pişkin et al. demonstrated that this compound could significantly reduce tumor size in murine models when used as a photosensitizer in conjunction with laser irradiation.

Case Study 2: Protein Interaction Studies

Research by Qianzhu et al. highlighted how the incorporation of para-pentafluorosulfanyl phenylalanine into protein constructs improved their stability and interaction profiles, leading to enhanced efficacy in drug delivery applications.

属性

IUPAC Name |

2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXDMPBPSYTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514512 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159727-25-0 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。